molecular formula C25H22N4O3 B12046280 N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B12046280
M. Wt: 426.5 g/mol
InChI Key: KDZUAGXOVCZZGI-YZSQISJMSA-N
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Description

N'-[(E)-(3-Hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linkage and substituted aromatic moieties. The compound features a 3-hydroxyphenyl group (electron-donating) and a 4-(2-phenylethoxy)phenyl substituent, which introduces steric bulk and lipophilicity.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O3/c30-21-8-4-7-19(15-21)17-26-29-25(31)24-16-23(27-28-24)20-9-11-22(12-10-20)32-14-13-18-5-2-1-3-6-18/h1-12,15-17,30H,13-14H2,(H,27,28)(H,29,31)/b26-17+

InChI Key

KDZUAGXOVCZZGI-YZSQISJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. For instance, the reaction between 3-hydroxybenzaldehyde and 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide in ethanol under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a corresponding ketone or aldehyde, while reduction could lead to the formation of alcohols .

Scientific Research Applications

N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Comparison of Pyrazole-Carbohydrazide Derivatives
Compound Name R₁ (Arylidene Group) R₂ (Pyrazole Substituent) Key Structural Features
Target Compound 3-Hydroxyphenyl 4-(2-Phenylethoxy)phenyl Hydroxyl (H-bond donor), bulky phenylethoxy
(E)-N'-(3-Methoxybenzylidene) analog 3-Methoxyphenyl 4-((4-Methylbenzyl)oxy)phenyl Methoxy (electron-donating), methylbenzyl
(E)-N'-(2,4-Dichlorobenzylidene) analog 2,4-Dichlorophenyl Phenyl Chlorine (electron-withdrawing), planar
Fluorinated analogs (Compounds 13–15) Fluoro/hydroxyphenyl Phenyl Fluorine (polar), hydroxyl (H-bond donor)
(E)-N'-(4-Methoxybenzylidene) analog 4-Methoxybenzylidene 5-Methyl Methoxy (electron-donating), methyl

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The hydroxyl group in the target compound enhances hydrogen bonding and solubility in polar solvents compared to methoxy () or chloro () analogs. Fluorinated derivatives () balance polarity and lipophilicity.

Key Observations :

  • Common Synthetic Routes : Most analogs are synthesized via hydrazide-aldehyde condensation, emphasizing the reproducibility of this method for E-configuration control.
  • Advanced Characterization : Fluorinated analogs () require multi-nuclear NMR (¹⁵N, ¹⁹F) for structural confirmation, while X-ray crystallography () unambiguously resolves stereochemistry.

Spectroscopic and Computational Insights

  • NMR Spectroscopy : The target compound’s ¹H-NMR would show a downfield shift for the hydroxyl proton (~10–12 ppm) and distinct splitting for the phenylethoxy group. In contrast, fluorinated analogs () exhibit upfield shifts for fluorine-adjacent protons.
  • X-ray Diffraction : Single-crystal studies () confirm the planar geometry of the hydrazone moiety and intramolecular H-bonding in hydroxyl/methoxy derivatives.
  • DFT Studies : Computational analyses () reveal that electron-withdrawing groups (e.g., Cl in ) lower the HOMO-LUMO gap, enhancing reactivity, while electron-donating groups (e.g., OCH₃ in ) increase stability.
Table 3: Reported Bioactivities of Analogous Compounds
Compound Bioactivity Proposed Mechanism Reference
Fluorinated analogs () Antifungal/antibacterial Membrane disruption via H-bonding
(E)-N'-(4-Methoxybenzylidene) analog Anti-inflammatory COX-2 inhibition
Dichlorophenyl analog () Anticancer (in vitro) DNA intercalation
Triazole-pyrazole hybrids () Antipyretic, antiplatelet aggregation Cyclooxygenase modulation

Key Observations :

  • The hydroxyl group in the target compound may enhance interactions with biological targets (e.g., enzymes, DNA) via H-bonding, similar to fluorinated analogs ().
  • Bulky substituents like phenylethoxy could improve blood-brain barrier penetration compared to smaller groups ().

Physicochemical Properties

  • Solubility : The hydroxyl group increases water solubility relative to methoxy () or chloro () analogs but may reduce lipid membrane permeability.
  • Acid Dissociation (pKa) : Predicted pKa ~8.28 for the hydroxyl group (cf. ), suggesting partial ionization at physiological pH, influencing bioavailability.
  • Thermal Stability : Crystalline analogs () show higher melting points than amorphous derivatives due to efficient molecular packing.

Biological Activity

The compound N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Weight : 487.585 g/mol
  • CAS Number : 314287-91-7

Structural Representation

The structural representation of the compound can be summarized as follows:

C26H25N5O3\text{C}_{26}\text{H}_{25}\text{N}_{5}\text{O}_{3}

Recent studies indicate that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress-related damage in cells.
  • Anti-inflammatory Properties : It appears to inhibit key inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
  • Anticancer Effects : Preliminary data suggest that it may induce apoptosis in various cancer cell lines.

Therapeutic Applications

The compound is being investigated for several therapeutic applications:

  • Cancer Treatment : In vitro studies have demonstrated cytotoxic effects against specific cancer cell lines, including leukemia and melanoma.
  • Neuroprotection : Potential applications in neurodegenerative diseases such as Alzheimer's disease have been suggested due to its ability to modulate oxidative stress.
  • Metabolic Disorders : It may also play a role in managing conditions like diabetes by influencing metabolic pathways.

In Vitro Studies

  • Cytotoxicity Assays : Research conducted on human leukemia cell lines (HL-60 and NALM-6) revealed that the compound exhibited significant cytotoxicity with an IC50 value below 10 µM, indicating strong potential for further development as an anticancer agent .
  • Mechanistic Studies : A study highlighted the compound's ability to inhibit acid sphingomyelinase, a key enzyme involved in inflammation and apoptosis, suggesting its relevance in developing treatments for various inflammatory and degenerative diseases .

In Vivo Studies

Preliminary animal studies have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates in models of cancer, although further research is needed to confirm these findings and elucidate the underlying mechanisms.

Data Summary Table

Biological ActivityObserved EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits inflammatory pathways
CytotoxicityIC50 < 10 µM against leukemia cells
NeuroprotectiveModulates oxidative stress in neurodegeneration models

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